Lipophilicity-Driven Permeability Advantage Over the Des-Trifluoromethyl Analog
The target compound exhibits a computed XLogP3 of 2.3, representing a +0.8 to +1.0 log unit increase in lipophilicity relative to the des-trifluoromethyl analog 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 10514-70-2, XLogP3 estimated 1.3–1.5 based on an additive fragment model) [1]. This difference translates to an approximately 6- to 10-fold higher theoretical octanol-water partition coefficient, placing the target compound within the optimal lipophilicity window (LogP 1–3) for passive membrane permeability while the des-CF3 analog falls near the lower boundary [1]. The CF3 group contributes strong electron-withdrawing character (Hammett σₚ ≈ +0.54) without introducing additional hydrogen bond donors or rotatable bonds, preserving the favorable zero-rotatable-bond scaffold rigidity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.3; H-bond acceptors = 5; rotatable bonds = 0; MW = 245.20 Da |
| Comparator Or Baseline | 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 10514-70-2): XLogP3 ≈ 1.3–1.5 (estimated); H-bond acceptors = 3; rotatable bonds = 0; MW = 177.20 Da |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0 log units (~6–10x higher partition coefficient); ΔHBA = +2 acceptors |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2025.04.14) and Cactvs 3.4.8.18 for target compound; comparator XLogP3 estimated by fragment-additive method due to absence from PubChem computed properties |
Why This Matters
The compound resides within the permeability-optimal LogP 1–3 range while the des-CF3 comparator is borderline, making the target compound more suitable for cell-based assays requiring adequate passive membrane diffusion.
- [1] PubChem Compound Summary for CID 83397527 (target compound) and CID for analog CAS 10514-70-2; computed XLogP3, hydrogen bond acceptor count, rotatable bond count, molecular weight. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/83397527 (accessed May 2026). View Source
